Compound Description: This compound is a tosylate salt of a neutrophil elastase inhibitor under development by AstraZeneca. It exhibits improved physical properties compared to the free base form. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity. It demonstrates promising anticancer activity and improved safety compared to earlier Akt inhibitors. [, , ]
Compound Description: This class of compounds exhibits potent and selective activation of GIRK1/2 potassium channels. They also demonstrate improved metabolic stability compared to similar urea-based compounds. []
Compound Description: BMS-820132 acts as a "partial" glucokinase activator, potentially offering a safer treatment option for type 2 diabetes by mitigating the risk of hypoglycemia associated with "full" activators. []
Compound Description: APD791 is a highly selective 5-HT2A receptor inverse agonist developed for the treatment of arterial thrombosis. It exhibits potent antiplatelet activity and has good oral bioavailability. [, ]
Compound Description: This compound belongs to a novel class of teraryl oxazolidinones that exhibit potent antibacterial activity, particularly against MRSA. It also shows an improved safety profile with less bone marrow suppression compared to linezolid. []
Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It shows enhanced potency compared to the initial lead compound, CDPPB. []
Compound Description: This series of compounds, incorporating a sulfonamide functionality linked to a 2-Azitidinone group, exhibits enhanced antibacterial and antioxidant activities. []
Compound Description: This compound is synthesized by reacting 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with 2-hydrazino-1,3-benzothiazole. It exists in a zwitterionic, enolate form and forms one-dimensional chains through hydrogen bonding. []
Compound Description: This compound is synthesized using a Buchwald-Hartwig arylamination and a regioselective nucleophilic aromatic substitution. It shows inhibitory potency against kinases with a cysteine in the hinge region. []
Compound Description: This compound is an improved AKT inhibitor with potential applications in cancer treatment. Its crystalline hydrochloride form enhances its stability and suitability for pharmaceutical development. [, ]
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed specifically for topical ocular delivery. It shows promise as a potential therapy for neovascular age-related macular degeneration, offering a noninvasive alternative to intravitreal injections. []
Compound Description: This compound is a one-dimensional coordination polymer containing both Co(II) and Co(III) centers, bridged by pyrazole-containing ligands. []
Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, offering a potential treatment for migraine headaches. It exhibits high metabolic stability, good solubility, and is suitable for various administration routes. []
Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
Compound Description: These compounds, including both racemic and enantiopure forms, are derivatives of pyrazole and pyrimidine, synthesized via a cycloaddition reaction followed by N-methylation. [, ]
Compound Description: These compounds, containing imidazo(4,5-b)pyridine and pyrazole moieties, are synthesized through a series of reactions involving condensation and cyclization. []
Compound Description: These regioisomeric compounds are based on a pyrazole core and are structurally related to synthetic cannabinoids. []
Compound Description: These complexes utilize tfmppy as the main ligand and various (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands. They exhibit high phosphorescence quantum efficiency and have potential applications in highly efficient OLEDs. []
Compound Description: This cadmium complex features a tridentate ligand containing benzimidazole, pyridine, and pyrazole moieties. The cadmium center adopts a distorted trigonal bipyramidal geometry. []
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: This series of novel heterocycles, synthesized through multistep reactions involving chalcones, thiosemicarbazides, and various ketones, showcases the possibility of creating complex structures incorporating both pyrazole and triazole moieties. []
Compound Description: This group of isostructural compounds features a disordered thiophene unit and forms sheets through C—H⋯N and C—H⋯O hydrogen bonds. []
Compound Description: This compound exhibits intramolecular N-H⋯O hydrogen bonds, influencing the relative orientation of its pyrazole and aryl rings. []
Compound Description: This compound exhibits a complex structure with a central eight-membered ring deviating from the ideal boat conformation due to steric hindrance. []
Amide Derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile
Compound Description: This series of compounds is synthesized using a green approach with good yields and mild reaction conditions. Their antimicrobial activities have been evaluated. []
Compound Description: This compound exhibits a Z-shaped molecular conformation due to the dihedral angles between its aromatic and heterocyclic rings. []
Compound Description: A new fluorinated pyrazolyl-substituted nitronyl nitroxide radical is used to create heterospin complexes with Mn, Co, Ni, and Cu. These complexes are characterized by antiferromagnetic coupling between the metal ions and radicals. []
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) and 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)
Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor. 7n serves as a structurally diverse back-up compound with a higher CNS MPO score and distinct physicochemical properties. [, ]
Compound Description: This nickel(II) complex features a distorted octahedral coordination environment around the nickel ion, coordinated by a tetradentate ligand and a bidentate pyridine-2-carboxamide ligand. []
Compound Description: This compound crystallizes with two molecules in the asymmetric unit, exhibiting disorder in the acetate group of one molecule and featuring intramolecular N—H⋯O hydrogen bonds. []
Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. It shows significant tumor growth inhibition in xenograft models without causing significant weight loss. []
Compound Description: This compound crystallizes with two molecules in the asymmetric unit, forming chains along the c axis through N—H⋯O hydrogen bonds. []
1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles
Compound Description: This series of compounds, synthesized through condensation and cyclization reactions, shows promising antimicrobial activity, particularly for derivatives containing chlorine substituents. []
Compound Description: These hybrid molecules, efficiently synthesized via a one-pot multicomponent reaction, combine the structural features of acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit. []
Compound Description: Synthesized through a multistep process involving cyclization with acetic anhydride, these novel compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.